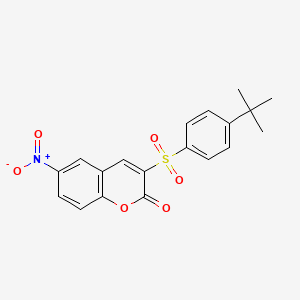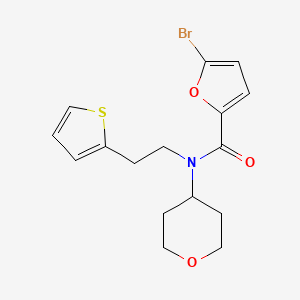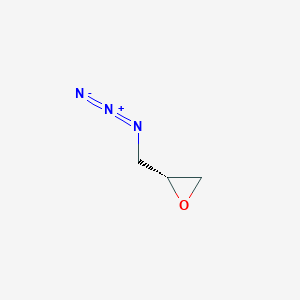
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one, also known as BNP-15, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
In the field of stereochemistry, 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one derivatives play a significant role. Lupi et al. (2009) demonstrated the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into corresponding N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process involves N-alkylation followed by N-C(alpha) migration and the loss of sulfur dioxide, crucial for asymmetric induction determined by a non-racemic enolate (Lupi et al., 2009).
Multi-Coupling Reagent
Auvray et al. (1985) explored the reactivity of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent. This compound reacts with various electrophiles in the presence of zinc metal, leading to the synthesis of unsaturated sulfones. These sulfones can further react with soft or hard nucleophiles, yielding highly functionalized sulfones, demonstrating its versatility in synthetic chemistry (Auvray et al., 1985).
Organocatalysis
In organocatalysis, 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, a related compound, has been identified as an efficient catalyst for asymmetric Michael addition reactions. Wang et al. (2009) reported its high efficiency in catalyzing reactions of ketones and aldehydes to nitrostyrenes, leading to syn-selective adducts with excellent yields and stereoselectivities (Wang et al., 2009).
DNA/Protein Binding and Anticancer Activity
The Schiff base ligands derived from 4-tert-butylphenylsulfonyl compounds have shown potential in cancer research. Mukhopadhyay et al. (2015) synthesized Schiff base ligands and cyclometalated mononuclear complexes, which demonstrated efficient binding with calf thymus DNA and bovine serum albumin. These complexes were explored for their anticancer activity, highlighting their potential in therapeutic applications (Mukhopadhyay et al., 2015).
Cancer Metastasis Inhibition
Shen et al. (2015) studied the sulfonylacrylonitrile derivatives for their role in inhibiting cancer metastasis. They synthesized various analogues of 3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile, demonstrating their effectiveness in causing cancer cell death and inhibiting intra-abdominal cancer spread in murine models. This research underlines the potential of these compounds in cancer treatment (Shen et al., 2015).
Chemoselective Nitration
Kilpatrick et al. (2013) developed a method for the chemoselective conversion of aromatic sulfonamides into mono-nitro derivatives using tert-butyl nitrite. This method exhibits high selectivity for sulfonamide functionalized aryl systems, which is significant for the synthesis of nitro derivatives in the presence of other reactive functionalities (Kilpatrick et al., 2013).
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQBSRQYKZIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)


![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2355914.png)

![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)
![N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2355924.png)

![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)